5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine
Description
5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine is a synthetic pyrimidine derivative characterized by a complex substitution pattern. Its structure includes:
- A 4-chlorophenyl group at position 5 of the pyrimidine ring.
- A (3,5-dimethylphenyl)methylsulfanyl moiety at position 2.
- A 4-(2-fluoro-4-propylphenyl)phenyl substituent at position 3.
The compound’s design leverages pyrimidine’s role as a pharmacophore in medicinal chemistry, with modifications aimed at enhancing bioactivity, stability, or target specificity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30ClFN2S/c1-4-5-24-6-15-30(32(36)19-24)26-7-9-28(10-8-26)33-31(27-11-13-29(35)14-12-27)20-37-34(38-33)39-21-25-17-22(2)16-23(3)18-25/h6-20H,4-5,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFDGAXMFYLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC(=CC(=C5)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201108732 | |
| Record name | 5-(4-Chlorophenyl)-2-[[(3,5-dimethylphenyl)methyl]thio]-4-(2′-fluoro-4′-propyl[1,1′-biphenyl]-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478248-98-5 | |
| Record name | 5-(4-Chlorophenyl)-2-[[(3,5-dimethylphenyl)methyl]thio]-4-(2′-fluoro-4′-propyl[1,1′-biphenyl]-4-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-2-[[(3,5-dimethylphenyl)methyl]thio]-4-(2′-fluoro-4′-propyl[1,1′-biphenyl]-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the pyrimidine class of heterocycles, characterized by the presence of a pyrimidine ring substituted with various functional groups. The structural formula can be represented as follows:
This structure includes:
- A chlorophenyl group that may enhance biological activity.
- A methylsulfanyl moiety that could influence the compound's reactivity and interaction with biological targets.
- A fluoropropylphenyl substituent which may affect lipophilicity and membrane permeability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrano[2,3-c]pyrazole derivatives have demonstrated inhibitory activity against the AKT2/PKBβ kinase, which is crucial in glioma pathogenesis. The compound 4j , a derivative featuring a chlorophenyl group, showed low micromolar activity against this kinase and inhibited glioma cell growth effectively while maintaining low cytotoxicity towards non-cancerous cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. For example, similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and urease, suggesting that they could be beneficial in treating conditions such as Alzheimer's disease or urinary tract infections .
Antimicrobial Activity
Some derivatives of this class have been assessed for antibacterial properties. The presence of the chlorophenyl group is often linked to enhanced antimicrobial effects, making these compounds candidates for further exploration in treating bacterial infections .
Pharmacological Mechanisms
The biological mechanisms through which these compounds exert their effects typically involve:
- Kinase inhibition , particularly targeting pathways involved in cancer cell proliferation.
- Receptor modulation , affecting neurotransmitter systems or inflammatory responses.
- Antioxidant activity , which may contribute to their protective effects against cellular damage.
Case Study 1: Inhibition of AKT Signaling
A study focused on the inhibition of AKT signaling pathways demonstrated that the compound inhibited 3D neurosphere formation in glioblastoma stem cells. This suggests its potential use in targeting cancer stem cells, which are often resistant to conventional therapies .
Case Study 2: Enzyme Inhibition Profile
Another investigation revealed that certain derivatives exhibited significant inhibition of AChE with IC50 values indicating strong potency. This positions them as potential leads for developing drugs aimed at neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Compound Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| AKT2 Inhibition | This compound | Low micromolar | Effective against glioma cells |
| AChE Inhibition | Related Derivative | 10 | Potential for Alzheimer's treatment |
| Antibacterial Activity | Various Derivatives | Varies | Enhanced by chlorophenyl substituent |
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: No direct data in provided evidence. However, pyrimidines with halogenated aryl groups (e.g., 4-ClPh) are associated with antibacterial and antifungal activity .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Demonstrated antibacterial and antifungal activity in microbiological assays .
Cancer Research Relevance
- Pyrimidines with sulfanyl and fluorinated groups (e.g., 2-fluoro-4-propylphenyl in the target compound) may align with ferroptosis-inducing agents (FINs) discussed in oral cancer studies.
- Triazole derivatives (e.g., ) are explored for anticancer applications but differ in core structure and mechanism.
Physicochemical Properties
- Hydrogen Bonding : The target compound’s sulfanyl group and fluorinated aryl substituents may reduce polarity compared to carboxamide-containing analogs (e.g., ), affecting membrane permeability.
- Crystal Packing : Analogous pyrimidines (e.g., ) exhibit stabilization via C–H⋯O and C–H⋯π interactions, suggesting similar crystalline stability for the target compound.
Research Findings and Limitations
- Data Gaps: No explicit bioactivity or pharmacokinetic data for the target compound are available in the provided evidence, limiting direct mechanistic comparisons.
- Synthetic Challenges : The compound’s multi-substituted pyrimidine core likely requires advanced synthetic protocols, as seen in similar derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
